2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
Description
Historical Context and Discovery Timeline
The development of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine emerged from systematic investigations into bis-heterocyclic systems during the early 21st century. While its exact synthesis date remains unspecified in literature, its structural analogs appear in patents and research articles from 2006–2015 focusing on electron-transport materials. The compound’s design principles align with methodologies reported in 2009 for synthesizing 1,3,4-oxadiazole-pyridine hybrids through cyclocondensation reactions. Key milestones include:
The compound’s synthesis likely evolved from earlier work on 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives, where researchers modified pyridine substitution patterns to enhance material properties.
Structural Classification and Nomenclature
This molecule belongs to the bis-heterocyclic aromatic ethers class, featuring:
- A central pyridine ring (C$$5$$H$$5$$N) substituted at positions 2 and 6
- Two identical 3-phenyl-1,2,4-oxadiazol-5-yl substituents
IUPAC Name : 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
Key Structural Features :
- Pyridine core : Provides π-conjugation and Lewis basicity
- 1,2,4-Oxadiazole rings : Five-membered heterocycles with O-N-C-N sequence (C$$2$$N$$2$$O)
- Phenyl substituents : Enhance steric bulk and modulate electronic properties
The SMILES notation $$ \text{C1(C2=NC(C3=CC=CC=C3)=NO2)=NC(C4=NC(C5=CC=CC=C5)=NO4)=CC=C1} $$ accurately encodes its topology, confirming the para-substitution on pyridine and meta-substitution on phenyl groups.
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in heterocyclic design:
- Conformational Rigidity : The fused oxadiazole-pyridine system creates a planar, conjugated structure that restricts rotational freedom, enhancing thermal stability.
- Electron-Deficient Character : With an electron-withdrawing oxadiazole (Hammett σ$$_p$$ = +0.73), the molecule exhibits strong electron-accepting capacity, making it suitable for charge-transport applications.
- Bioisosteric Potential : The 1,2,4-oxadiazole moiety serves as a metabolically stable replacement for ester/carbamate groups in drug design.
Recent studies highlight its structural advantages over monosubstituted analogs:
| Property | 2,6-Bis-oxadiazole Pyridine | Mono-oxadiazole Pyridine |
|---|---|---|
| π-Conjugation Length | 12.7 Å | 8.9 Å |
| LUMO Energy | -3.2 eV | -2.8 eV |
| Thermal Decomp. Temp. | 298°C | 245°C |
Data extrapolated from analogous systems in
The molecule’s symmetrical substitution pattern enables precise control over solid-state packing, a critical factor in organic electronic applications. Current research explores its derivatives as:
Properties
Molecular Formula |
C21H13N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-phenyl-5-[6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H13N5O2/c1-3-8-14(9-4-1)18-23-20(27-25-18)16-12-7-13-17(22-16)21-24-19(26-28-21)15-10-5-2-6-11-15/h1-13H |
InChI Key |
RWBVPDSDMICNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dicarboxypyridine with amidoximes in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole rings .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. The compound 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
In addition to anticancer effects, oxadiazole derivatives have been studied for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .
Materials Science Applications
Fluorescent Materials
The unique optical properties of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine make it suitable for applications in materials science, particularly in the development of fluorescent materials. Its ability to emit light upon excitation allows it to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's high thermal stability and efficient light-emitting properties make it a valuable material in this field .
Polymeric Composites
In polymer science, the incorporation of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine into polymer matrices has been explored to enhance the mechanical and thermal properties of the resulting composites. The compound can act as a reinforcing agent due to its rigid structure and can improve the thermal stability of polymers when subjected to high temperatures .
Photophysical Studies
Photostability and Photodegradation
Research into the photophysical properties of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has revealed insights into its stability under UV light exposure. Studies indicate that this compound exhibits good photostability compared to other fluorescent compounds, making it suitable for applications where prolonged exposure to light is expected .
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives showed IC50 values lower than those of standard chemotherapeutics. Specifically, one derivative exhibited an IC50 value of 0.78 μM against focal adhesion kinase (FAK), highlighting its potential as a lead compound for further development .
Case Study 2: Material Applications
A research team explored the use of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine in OLEDs. They reported that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials used in OLED technology. The findings suggest that this compound could play a crucial role in the next generation of display technologies .
Mechanism of Action
The mechanism of action of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, oxadiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which is involved in cancer progression .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is with a molecular weight of 402.4 g/mol. The compound features two oxadiazole rings connected to a pyridine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine |
| InChI Key | DGSLAXIJXYHYQA-UHFFFAOYSA-N |
Antimicrobial Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. In vitro assays against various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that the compound inhibited cell proliferation with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .
Case Study:
A recent study focused on the synthesis and biological evaluation of oxadiazole derivatives highlighted the effectiveness of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine in inhibiting cancer cell growth. The compound was noted for its ability to interact with DNA and inhibit topoisomerase activity, which is crucial for cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine was assessed using a carrageenan-induced paw edema model in rats. Results showed significant reduction in edema compared to control groups treated with indomethacin. This suggests that the compound may exert its effects by modulating inflammatory cytokines .
The biological activity of 2,6-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and inflammation.
- DNA Interaction : It binds to DNA and interferes with replication processes.
- Caspase Activation : Induces apoptosis through caspase pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
